5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting from readily available precursors. One common approach involves the use of difluoromethyl-pyrazole compounds as starting materials. These compounds undergo a series of reactions including fluorination, methylation, and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors resistant to elemental fluorine and hydrogen fluoride, as well as inert solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives
- 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 3-(Chlorodifluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
What sets 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart from similar compounds is its unique combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H23F2N7S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-4-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H23F2N7S/c1-12-5-7-16(8-6-12)10-29-15(4)19(14(3)26-29)30-18(24-25-21(30)31)11-28-13(2)9-17(27-28)20(22)23/h5-9,20H,10-11H2,1-4H3,(H,25,31) |
InChI Key |
MGOHFLFFARGSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N3C(=NNC3=S)CN4C(=CC(=N4)C(F)F)C)C |
Origin of Product |
United States |
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